molecular formula C7H9NO2 B1618693 Propyl 2-cyanoacrylate CAS No. 6606-66-2

Propyl 2-cyanoacrylate

Cat. No.: B1618693
CAS No.: 6606-66-2
M. Wt: 139.15 g/mol
InChI Key: ZTYMNUBYYQNBFP-UHFFFAOYSA-N
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Description

Contextualization of Cyanoacrylate Esters in Polymer Science

Cyanoacrylate esters are a family of monomers known for their rapid, high-strength bonding capabilities. pcbiochemres.com Their molecular structure is distinguished by the presence of two strong electron-withdrawing groups—a nitrile (CN) group and an ester (COOR) group—attached to the same carbon atom of a carbon-carbon double bond. nih.govraajournal.com This electron-deficient nature makes the monomer highly susceptible to anionic polymerization. raajournal.com

The polymerization process is characteristically initiated by weak bases, with even trace amounts of moisture on a substrate surface being sufficient to catalyze the reaction. pcbiochemres.comwikipedia.org This anionic polymerization is extremely rapid and exothermic, leading to the formation of long, strong polymer chains that create powerful adhesive bonds, a property that underpins their widespread industrial and household use. pcbiochemres.comraajournal.com While this anionic pathway is dominant in adhesive applications, academic research also explores the more synthetically versatile, albeit more difficult, radical polymerization of cyanoacrylates, which must be conducted under acidic conditions to prevent the overpowering anionic reaction. nih.govresearchgate.net

Significance of Propyl 2-Cyanoacrylate as a Monomeric Building Block

This compound serves as a valuable monomeric building block in academic research, primarily for the synthesis of novel polymers. Its significance lies in its utility as a foundational structure that can be modified to study how changes in molecular architecture affect polymerization and final polymer properties. A common preparative method involves a base-catalyzed Knoevenagel condensation between an alkyl cyanoacetate (B8463686) (in this case, propyl cyanoacetate) and formaldehyde (B43269), which yields a low molecular weight polymer that is subsequently depolymerized at high temperatures to isolate the pure monomer. researchgate.netafinitica.com

Academic studies have focused on synthesizing a variety of substituted propyl 3-phenyl-2-cyanoacrylates. These novel monomers are created by reacting various substituted benzoic aldehydes with the propyl ester of cyanoacetic acid, often using piperidine (B6355638) as a catalyst. researchgate.netjuniperpublishers.com The successful synthesis of these complex monomers, with yields often exceeding 70%, demonstrates the robustness of this compound as a scaffold for creating a library of functionalized building blocks for polymer synthesis. researchgate.net

Table 1: Synthesis of Novel Propyl 3-(R-phenyl)-2-cyanoacrylate Monomers

Data from a study on the piperidine-catalyzed condensation of substituted benzoic aldehydes and propyl ester of cyanoacetic acid. researchgate.net

Substituent (R)Yield (%)Melting Point (°C)
2,4,5-trimethyl9252
2,5-dimethyl-4-methoxy7897
2,4-dimethoxy-3-methyl7283
2,3,4-trimethoxy9794
3,4,5-trimethoxy7360

Scope and Academic Relevance of Poly(this compound) Research

The academic relevance of poly(this compound) is centered on its role in creating new polymeric materials through copolymerization. Research investigates how incorporating this compound units into polymer chains influences their thermal and structural properties. For example, novel phenyl-trisubstituted propyl 2-cyanoacrylates have been copolymerized with ethenylbenzene (styrene) via radical initiation to form copolymers with varying molecular weights and thermal behaviors. researchgate.net

The analysis of these copolymers is a key aspect of the research. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are used to confirm the structure, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine thermal properties like the glass transition temperature (Tg) and decomposition patterns. researchgate.net Research has shown that the incorporation of different substituted this compound monomers into a polystyrene backbone can significantly alter the copolymer's glass transition temperature. researchgate.net Furthermore, studies into propyl-derived cyanoacrylates with unsaturated bonds (alkenyl and alkinyl) in the ester group, such as propargyl-2-cyanoacrylate, explore the creation of cross-linked polymer networks in the adhesive layer, which can lead to enhanced heat resistance compared to standard alkyl esters. afinitica.comresearchgate.net This line of inquiry is academically significant as it seeks to develop materials with improved thermal stability. afinitica.comresearchgate.net

Table 2: Properties of Copolymers of Ethenylbenzene and Substituted Propyl 2-Cyanoacrylates

Data derived from the radical copolymerization of various this compound monomers with ethenylbenzene. researchgate.net

This compound SubstituentMolecular Weight (kD)Glass Transition Temp. (Tg, °C)Cyanoacrylate in Copolymer (mol%)
2,4,5-trimethylphenyl15.412914.1
2,5-dimethyl-4-methoxyphenyl12.511712.7
2,4-dimethoxy-3-methylphenyl18.911910.5
2,3,4-trimethoxyphenyl27.81048.4
3,4,5-trimethoxyphenyl3.98125.8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6606-66-2

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

propyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C7H9NO2/c1-3-4-10-7(9)6(2)5-8/h2-4H2,1H3

InChI Key

ZTYMNUBYYQNBFP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C(=C)C#N

Canonical SMILES

CCCOC(=O)C(=C)C#N

Other CAS No.

6606-66-2

Origin of Product

United States

Monomer Synthesis and Purification Methodologies for Propyl 2 Cyanoacrylate

Fundamental Synthetic Routes to Alkyl 2-Cyanoacrylates

The synthesis of alkyl 2-cyanoacrylates, including the propyl ester, generally follows a well-established pathway that involves the formation of a cyanoacetate (B8463686) precursor, its subsequent reaction to form a polymer, and the final isolation of the monomer through depolymerization.

Knoevenagel Condensation Approaches for Cyanoacetate Precursors

A pivotal step in the synthesis of cyanoacrylates is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as an alkyl cyanoacetate, to a carbonyl group, typically formaldehyde (B43269). wikipedia.orggoogle.com The reaction is a type of condensation reaction where a molecule of water is eliminated. wikipedia.org

The process is generally catalyzed by a weak base, with piperidine (B6355638) being a commonly used catalyst. google.comresearchgate.net The reaction is expediently carried out at temperatures ranging from 30°C to 120°C. google.com The product of this initial condensation is not the final monomer but rather a low molecular weight oligomer or polymer of alkyl 2-cyanoacrylate. google.comafinitica.com This intermediate polymer precipitates as a solid from the reaction solvent. google.com Alternative catalysts such as triphenylphosphine (B44618) have also been shown to be effective, particularly for creating α,β-unsaturated products in high yields with (E)-geometry. organic-chemistry.org

Table 1: Catalysts and Conditions for Knoevenagel Condensation

Catalyst TypeActive Methylene CompoundCarbonyl CompoundTypical ConditionsReference
Basic Amines (e.g., Piperidine)Alkyl CyanoacetateFormaldehyde30-120°C in organic solvent google.com, google.com
Triphenylphosphine (TPP)Ethyl Cyanoacetate, MalononitrileVarious AldehydesMild, solvent-free; Microwave irradiation can enhance organic-chemistry.org
Cetyltrimethyl Ammonium Bromide (CTMAB)Malononitrile, Ethyl CyanoacetateAromatic AldehydesRoom temperature in water tandfonline.com

Depolymerization of Oligomeric Intermediate Polymers

The purification of the alkyl 2-cyanoacrylate monomer is achieved through the thermal depolymerization, or "cracking," of the oligomeric intermediate. google.comgoogle.com This process involves heating the solid polymer under reduced pressure. google.comgoogle.com The depolymerization is typically carried out at temperatures between 100°C and 250°C and at a pressure in the range of 10 Pa to 13 kPa. google.comgoogle.com

During this process, the polymer reverts to its monomeric form, which is then distilled and collected in a cooled receiver, resulting in a high-purity product. google.com To prevent the freshly depolymerized, highly reactive monomer from re-polymerizing, the process is often conducted in the presence of polymerization inhibitors. google.comgoogle.com One such method involves carrying out the depolymerization under a sulfur dioxide atmosphere, which inhibits anionic polymerization and helps ensure a final product with a purity of 98-100%. google.comgoogle.com

Esterification Reactions for Propyl Cyanoacetate Synthesis

The essential precursor for producing propyl 2-cyanoacrylate is propyl cyanoacetate. This chemical is synthesized via the esterification of cyanoacetic acid with propanol (B110389). procurementresource.comontosight.ai The reaction is typically facilitated by an acid catalyst, such as sulfuric acid, and results in the formation of the propyl cyanoacetate ester and water. procurementresource.comsmolecule.com For instance, reacting cyanoacetic acid with n-propyl alcohol at 80°C for 4 hours using an ionic liquid catalyst has been reported to yield 81.32% of the desired product. smolecule.com

An alternative route to cyanoacetic esters involves a two-step process starting from monochloroacetic acid. google.com First, monochloroacetic acid is esterified with the corresponding alcohol, followed by a cyanidation step where the monochloroacetic ester is reacted with hydrogen cyanide in the presence of a base to yield the final cyanoacetic ester. google.com

Specific Synthesis Pathways for this compound

While the fundamental routes provide a general framework, specific protocols are optimized for the production of this compound and its derivatives.

Exploration of Direct and Indirect Synthesis Protocols

The synthesis of this compound is primarily accomplished through an indirect synthesis protocol. This multi-step process is the standard industrial method and involves:

Esterification : Synthesis of propyl cyanoacetate from cyanoacetic acid and propanol. procurementresource.comontosight.ai

Condensation/Polymerization : Reaction of propyl cyanoacetate with formaldehyde via Knoevenagel condensation to form an oligo(this compound). google.comgoogle.com

Depolymerization : Thermal cracking of the oligomer under vacuum to yield the high-purity this compound monomer. google.comgoogle.com

A direct synthesis approach, while less common for this specific monomer, can be conceptualized as a process with fewer discrete steps. One potential direct route is transesterification. This would involve reacting a more common, lower-alkyl 2-cyanoacrylate (like methyl or ethyl 2-cyanoacrylate) with propanol in the presence of a suitable catalyst. google.com This reaction would exchange the alkyl group of the ester, directly forming this compound and releasing the lower-boiling alcohol. Processes for producing higher cyanoacetic esters from lower ones via transesterification in the presence of a tin catalyst have been patented, demonstrating the viability of this chemical approach. googleapis.com

Synthesis of Novel Substituted this compound Derivatives

Researchers have synthesized a variety of novel substituted this compound derivatives to explore new properties and applications. A common method for creating these derivatives is the piperidine-catalyzed Knoevenagel condensation of propyl cyanoacetate with various substituted benzaldehydes. researchgate.netresearchgate.net This approach allows for the introduction of diverse functional groups onto the phenyl ring of the resulting acrylate.

These syntheses have produced a range of phenyl-trisubstituted propyl 3-(R-phenyl)-2-cyanoacrylates with good to excellent yields. researchgate.net The specific substituents alter the electronic and steric properties of the monomer.

Table 2: Examples of Synthesized Substituted this compound Derivatives

Substituent Group (R) on Phenyl RingReported YieldReference
2,4,5-trimethyl72-97% researchgate.net
2,4,6-trimethyl72-97% researchgate.net
2,3-dimethyl-4-methoxy72-97% researchgate.net
2,5-dimethyl-4-methoxy72-97% researchgate.net
2,4-dimethoxy-3-methyl72-97% researchgate.net
2,3,4-trimethoxy72-97% researchgate.net
3,4,5-trimethoxy72-97% researchgate.net

In other work, novel 2-cyanoacrylate compounds containing substituted pyrazolyl or 1,2,3-triazolyl moieties have been designed and prepared, indicating the versatility of the cyanoacrylate structure for creating complex molecules with potential bioactivity. nih.govresearchgate.net

Advanced Purification Techniques for this compound Monomers

The production of high-purity this compound is essential for ensuring consistent performance, stability, and optimal polymerization characteristics. Following the initial synthesis, which typically involves the Knoevenagel condensation of propyl cyanoacetate and a formaldehyde source, a crude monomer is obtained that contains various impurities. researchgate.netresearchgate.net This crude product must undergo sophisticated purification to become a viable commercial product. google.com Advanced purification methodologies focus on the efficient removal of by-products, unreacted precursors, and catalysts while preventing premature polymerization of the highly reactive monomer.

Distillation and Azeotropic Separation Strategies for High Purity Monomer

Distillation under reduced pressure is the primary method for purifying crude 2-cyanoacrylate monomers. google.com This technique leverages the differences in boiling points between the desired monomer and the less volatile impurities, such as oligomers and polymerization inhibitors, as well as more volatile components like residual solvents or water. To prevent thermal polymerization during heating, distillation is conducted at reduced pressure, which lowers the required temperature. google.com The boiling point of this compound at normal atmospheric pressure is approximately 210°C. google.com

Table 1: Boiling Points of Common Alkyl 2-Cyanoacrylates at Normal Pressure
Cyanoacrylate EsterBoiling Point (°C)
Methyl 2-cyanoacrylate195
Ethyl 2-cyanoacrylate200
Isothis compound205
This compound210
Isobutyl 2-cyanoacrylate210

A critical aspect of successful distillation is the co-distillation with a polymerization inhibitor. google.com An effective inhibitor for this process should have a boiling point close to that of the target cyanoacrylate monomer, ensuring its presence in the vapor phase and the distillate to prevent polymerization throughout the system. google.com

Azeotropic distillation can also be employed, particularly for the removal of water, which can act as an initiator for anionic polymerization. google.com This process involves introducing an entrainer, a third component that forms a low-boiling azeotrope with water. For instance, in related chemical separations, n-propyl acetate (B1210297) has been used as an entrainer to separate water from acetic acid by forming a more volatile ternary azeotrope. vaia.com While specific entrainers for this compound purification are proprietary, the principle involves selecting a solvent that can efficiently remove water and other polar impurities without reacting with the monomer.

Identification and Removal of Synthesis By-products and Impurities

The primary synthesis route for this compound, the Knoevenagel condensation, generates several by-products and leaves behind unreacted starting materials that must be removed. researchgate.netresearchgate.net Common impurities include water, the basic catalyst (e.g., piperidine), unreacted propyl cyanoacetate, residual formaldehyde, and low-molecular-weight oligomers of this compound. researchgate.netgoogle.com

The removal process begins after the initial condensation reaction, which forms a prepolymer or oligomer mixture. google.com The base catalyst used to drive the reaction must be neutralized or removed to prevent it from initiating polymerization during the subsequent high-temperature depolymerization step. google.com One method involves treating the reaction mixture with an acidic substance or passing it through a resin with free acid groups to capture the catalyst. google.com Solid salts formed during neutralization can then be separated by decanting or filtration. google.com

Following catalyst removal, the purified prepolymer is subjected to thermal cracking (depolymerization) at high temperatures and reduced pressure to yield the crude monomer. researchgate.netgoogle.com This crude product is then purified via distillation, which separates the pure monomer from non-volatile residues like oligomers and added stabilizers. google.com

Table 2: Common Impurities in this compound Synthesis and Removal Methods
Impurity/By-productOriginPrimary Removal Method
WaterCondensation reaction, atmospheric moistureAzeotropic distillation, vacuum distillation
Base Catalyst (e.g., Piperidine)Condensation reaction catalystNeutralization with acid, adsorption on acidic resin google.com
Propyl CyanoacetateUnreacted starting materialDistillation
FormaldehydeUnreacted starting materialDistillation
Oligomers/PolymersPremature polymerizationDepolymerization followed by distillation (non-volatile residue) researchgate.netgoogle.com
Solvents (e.g., Toluene)Reaction or azeotropic mediumDistillation afinitica.com

Monomer Stabilization Strategies for Enhanced Shelf-Life and Polymerization Control

Due to their high reactivity, this compound monomers are susceptible to premature polymerization initiated by both anionic and free-radical pathways. raajournal.com To ensure an acceptable shelf-life, a combination of stabilizers is added to the purified monomer. google.com These stabilizers work by quenching initiating species.

Anionic Polymerization Inhibitors: Anionic polymerization is the primary curing mechanism, initiated by weak bases like moisture. aronalpha.netpcbiochemres.com To prevent this from occurring during storage, strong acids are added as stabilizers. These acidic inhibitors function by neutralizing any stray anionic initiators. Common anionic stabilizers include sulfur dioxide, phosphoric acid, and various sulfonic acids. google.comosha.gov

Free-Radical Polymerization Inhibitors: Although less common than anionic polymerization, free-radical polymerization can also occur, particularly with exposure to heat or light. To counter this, radical scavengers are added. Phenolic compounds are widely used for this purpose, with hydroquinone (B1673460) being a traditional choice. google.comgoogle.com However, to address potential toxicological concerns and improve performance, combinations of stabilizers are often preferred. google.com A common strategy involves using a primary radical stabilizer like hydroquinone at very low concentrations in combination with a secondary, less toxic stabilizer like butylated hydroxyanisole (BHA). google.comgoogle.com Other radical inhibitors include p-methoxy phenol, catechol, and pyrogallol. google.comgoogle.com

The selection and concentration of these stabilizers are critical. There must be enough to prevent premature polymerization and ensure a long shelf-life, but not so much that they significantly retard the desired rapid curing when the adhesive is applied. google.com The shelf-life of cyanoacrylate monomers is significantly extended by storing unopened containers in refrigerated conditions (around -20°C to 2°C), which slows down the gradual polymerization process. wikipedia.orgpermabond.com Once opened, however, refrigeration is not recommended as it can cause moisture from the air to condense inside the container, accelerating polymerization. aronalpha.netpermabond.com

Table 3: Stabilization Agents for Cyanoacrylate Monomers
Stabilizer TypeExamplesTypical Concentration (ppm)Mechanism of Action
Anionic InhibitorsSulfur Dioxide (SO₂)VariableAcidic gas, neutralizes anionic initiators
Phosphoric Acid (H₃PO₄)VariableLiquid phase acid, neutralizes anionic initiators google.comosha.gov
Free-Radical InhibitorsHydroquinone5 - 70 google.comgoogle.comRadical scavenger google.com
Butylated Hydroxyanisole (BHA)500 - 10,000 google.comgoogle.comCo-stabilizer, radical scavenger google.com
p-Methoxy Phenol (MEHQ)50 - 200 google.comgoogle.comRadical scavenger google.com

Polymerization Mechanisms and Kinetic Studies of Propyl 2 Cyanoacrylate

Anionic Polymerization of Propyl 2-Cyanoacrylate

The anionic polymerization of this compound is characterized by its high velocity, often initiated by trace amounts of moisture or other weak bases.

The initiation of anionic polymerization of this compound is readily triggered by weak nucleophiles. Environmental moisture is a common initiator, where the hydroxyl ion (OH⁻) from water attacks the electron-deficient β-carbon of the monomer's vinyl group. This process is facilitated by the strong electron-withdrawing nature of the cyano (-CN) and ester (-COOR) groups attached to the α-carbon. Other weak bases such as amines, phosphines, and alkoxides can also act as initiators. The initiation step involves the formation of a carbanion, which then propagates the polymerization.

Following initiation, the newly formed carbanion attacks another monomer molecule in a nucleophilic addition reaction, thereby propagating the polymer chain. This process is highly efficient due to the significant resonance stabilization of the propagating carbanion. The negative charge on the α-carbon is delocalized over the adjacent cyano and ester groups, which stabilizes the active center and drives the rapid addition of monomer units. This stabilization is a key factor in the high polymerization rates observed for cyanoacrylates.

In a purely anionic system, devoid of any terminating agents, the polymerization of this compound can proceed as a "living" polymerization, where the propagating carbanions remain active. However, in practical applications, termination can occur through several mechanisms. The presence of acidic protons can lead to termination by proton transfer to the propagating carbanion, effectively neutralizing the active center. Strong acids can completely halt the polymerization.

Chain transfer to monomer can also occur, where a proton is abstracted from a monomer molecule, terminating one chain and initiating another. Additionally, impurities or deliberately added terminating agents can quench the polymerization. It is also believed that chain-transfer reactions can happen in the presence of weak acids, such as carboxylic acids that might form from the hydrolysis of the cyanoacrylate monomer. In this scenario, a proton is transferred to the propagating carbanion, terminating that chain, while the resulting carboxylate anion can then initiate a new polymer chain.

Alternative Polymerization Pathways for this compound

While anionic polymerization is the predominant mechanism, this compound can also undergo radical polymerization.

Radical polymerization of this compound is more challenging to achieve than anionic polymerization due to the monomer's high susceptibility to the latter. To facilitate radical polymerization, anionic polymerization must be suppressed, which is typically achieved by carrying out the reaction under acidic conditions. Strong acids are effective inhibitors of the anionic process.

Conventional radical initiators can be used to initiate the polymerization. These include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The initiation process involves the thermal or photochemical decomposition of the initiator to generate free radicals, which then add to the double bond of the this compound monomer. The propagation then proceeds via the successive addition of monomer units to the growing radical chain. Termination of the radical polymerization typically occurs through combination or disproportionation of two growing chains.

Due to the lack of specific kinetic data for this compound, the following table presents representative kinetic data for the closely related ethyl 2-cyanoacrylate, which is expected to have similar polymerization characteristics.

ParameterValueConditions
Propagation Rate Constant (k_p)1622 L·mol⁻¹·s⁻¹Bulk polymerization at 30°C with acetic acid as anionic inhibitor
Termination Rate Constant (k_t)4.11 x 10⁸ L·mol⁻¹·s⁻¹Bulk polymerization at 30°C with acetic acid as anionic inhibitor

Investigation of Zwitterionic Polymerization Concepts

The polymerization of alkyl 2-cyanoacrylates, including this compound, can be initiated by non-dissociated nucleophilic bases, such as tertiary amines and phosphines, through a zwitterionic mechanism. nih.gov In this process, the neutral initiator attacks the electron-deficient β-carbon of the cyanoacrylate monomer. rsc.org This addition leads to the formation of a zwitterion, a molecule that contains both a positive (cationic) and a negative (carbanionic) charge within the same species. nih.govresearchgate.net

The carbanionic end of the zwitterion is the propagating species, stabilized by resonance through the adjacent cyano (-CN) and ester (-COOR) groups. nih.govpcbiochemres.com This stabilized carbanion then attacks another monomer molecule, adding it to the growing chain and regenerating the carbanion at the new chain end. nih.gov This process continues, leading to the formation of high molecular weight polymers. nih.gov Studies on analogous monomers like ethyl and butyl cyanoacrylates have shown that polymers grown via this mechanism incorporate the initiator fragment, indicating they have grown as macrozwitterions. researchgate.netresearchgate.net The polymerization proceeds without an intrinsic termination step, and the propagating carbanions are notably stable. mdpi.com The presence of water can influence zwitterionic polymerizations, though its effects can be complex. afinitica.com Photoinitiation has also been explored, where irradiation of specific compounds generates a species, like 2-picoline from pyridinium salts, that can initiate zwitterionic polymerization. acs.org

Kinetic Investigations of this compound Polymerization

The kinetics of this compound polymerization are highly sensitive to a variety of factors, including environmental conditions, the nature of the substrate it is applied to, and the type of initiator used to start the reaction.

Influence of Environmental Parameters (Temperature, Humidity, pH) on Reaction Rates

Environmental conditions play a critical role in the rate and progression of this compound polymerization. The reaction is particularly sensitive to temperature, humidity, and the pH of the local environment.

Temperature : Higher temperatures generally accelerate the curing process, while lower temperatures can slow it down. pcbiochemres.compcbiochemres.com However, there is a limit to this, as poly(cyanoacrylates) exhibit relatively poor thermal stability and can begin to degrade at temperatures near their glass transition temperature, which for poly(ethyl 2-cyanoacrylate) is around 150 °C. mdpi.comresearchgate.net

Humidity : Moisture is a primary initiator for the rapid anionic polymerization of cyanoacrylates. nih.govuniversityofgalway.ieresearchgate.net Hydroxyl ions from water act as a weak base, initiating the reaction. pcbiochemres.compcbiochemres.com Consequently, low-humidity environments may result in a longer curing time or incomplete polymerization, whereas high humidity can lead to a more rapid and exothermic reaction. pcbiochemres.compcbiochemres.com For consistent results, managing moisture levels is essential. pcbiochemres.com

pH : The polymerization rate is significantly affected by the acidity or basicity of the environment. Basic (alkaline) conditions promote the anionic polymerization mechanism, leading to rapid curing. afinitica.com Conversely, acidic conditions inhibit or suppress anionic polymerization. researchgate.net This principle is so fundamental that the more challenging radical polymerization of cyanoacrylates is only feasible under acidic conditions that prevent the overwhelmingly fast anionic pathway from occurring. nih.govuniversityofgalway.ie The molecular weight of the resulting polymer can also be influenced by pH. nih.gov

Summary of Environmental Influences on Polymerization Rate
ParameterEffect of IncreaseEffect of DecreaseGoverning Mechanism
TemperatureIncreases RateDecreases RateReaction kinetics generally increase with temperature. pcbiochemres.compcbiochemres.com
Humidity (Water)Increases RateDecreases RateWater acts as a weak base, initiating anionic polymerization. nih.govuniversityofgalway.ieresearchgate.net
pH (more basic)Increases RateDecreases RateAnionic polymerization is initiated by bases and inhibited by acids. nih.govresearchgate.netafinitica.com

Impact of Substrate Composition and Surface Energy on Polymerization Kinetics

The properties of the substrate surface are a determining factor in the kinetics of polymerization. Cyanoacrylates are capable of bonding a wide array of materials, but the speed and quality of the bond depend on the substrate's chemical composition and surface energy. pcbiochemres.comresearchgate.net

Materials with high surface energy, such as metals and glass, tend to promote better wetting and adherence of the cyanoacrylate adhesive. pcbiochemres.com Wetting is the process of establishing intimate molecular contact between the liquid monomer and the solid substrate, which is essential for polymerization to initiate effectively at the interface. specialchem.com

Conversely, substrates with low surface energy, like polyolefins (e.g., polyethylene) and fluoropolymers, are difficult to bond because the adhesive does not spread out and wet the surface properly. specialchem.comhisco.com For these materials, surface treatments are often necessary to increase the surface energy and improve adhesion. hisco.com Methods like plasma treatment can introduce polar functional groups (e.g., carboxyl, hydroxyl) onto the plastic surface, thereby increasing its surface energy. hisco.com Alternatively, chemical primers can be applied to the substrate; these activators for cyanoacrylate polymerization facilitate strong bond formation on otherwise non-receptive surfaces. specialchem.com

Effect of Plasma Treatment on Surface Energy of Various Plastics
SubstrateSurface Energy (dynes/cm²) - UntreatedSurface Energy (dynes/cm²) - Plasma Treated
Polypropylene2970
Polyethylene (B3416737)3172
Polystyrene3371
Polycarbonate3471
Data adapted from hisco.com.

Role of Initiator Type and Concentration in Polymerization Control

The choice and concentration of the initiator are paramount for controlling the polymerization of this compound, influencing the reaction rate, final molecular weight, and molecular weight distribution (dispersity).

Anionic and Zwitterionic Initiators : As discussed, weak bases like water or alcohols initiate anionic polymerization, which is characteristically very fast and difficult to control, often leading to polymers with broad molecular weight distributions. researchgate.netutwente.nl Neutral bases like phosphines and amines lead to a more controlled zwitterionic polymerization. nih.govrsc.org

Radical Initiators : Radical polymerization is also possible but requires the presence of an acid to suppress the anionic route and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). nih.govmdpi.com

Controlled Polymerization Initiators : Achieving well-defined polymer structures is crucial for advanced applications. utwente.nl Conventional anionic polymerization results in high molar mass dispersities. utwente.nl Recent research has focused on achieving controlled, or "living," polymerization. This involves initiators that allow for the synthesis of polymers with predetermined molecular weights and narrow dispersities (Đ < 1.4). utwente.nl One successful strategy involves using superbases (e.g., DBU, P4-tBu) in catalytic amounts to activate a functional initiator like thiophenol. utwente.nl This approach enables high control over the polymerization of various alkyl cyanoacrylates. utwente.nl Another method utilizes frustrated Lewis pairs to promote a controlled living ionic polymerization, allowing for sequential monomer addition to create block copolymers with defined sequences. rsc.org

Controlled Anionic Polymerization of n-Butyl Cyanoacrylate (BCA) using Thiophenol (PhSH) Initiator Activated by Superbases
EntryBase (eq. to PhSH)MonomerMₙ (kg mol⁻¹) (Theoretical)Mₙ (kg mol⁻¹) (Experimental)Dispersity (Đ)
1P4-tBu (1.0)BCA20.020.21.70
2P4-tBu (0.1)BCA20.022.21.44
3P4-tBu (0.01)BCA20.020.71.39
4DBU (1.0)BCA20.023.01.54
5DBU (0.1)BCA20.022.51.38
6DBU (0.01)BCA20.021.91.34
Data adapted from superbase-enabled polymerization studies utwente.nl. Mₙ is the number-average molecular weight.

Real-time Monitoring Techniques for Polymerization Progression

To understand and control the rapid polymerization of cyanoacrylates, several advanced techniques are employed to monitor the reaction in real-time. These methods provide critical data on reaction kinetics, monomer conversion, and the evolution of polymer properties.

Spectroscopy : Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful non-invasive tools. npl.co.uk Raman spectroscopy, for instance, has been successfully used to characterize the polymerization kinetics of n-butyl-cyanoacrylate by monitoring the disappearance of the monomer's characteristic chemical bonds and the appearance of the polymer's bonds. mdpi.com

Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP) : This is a sophisticated system that continuously extracts a small stream of the reactor's contents, which is then diluted to quench the reaction. fluenceanalytics.comamericanlaboratory.com The diluted stream flows through a series of detectors (e.g., UV/Vis, light scattering, viscometer) to provide real-time data on monomer conversion, absolute molecular weight, and intrinsic viscosity. fluenceanalytics.comamericanlaboratory.com

Other Techniques : Other methods applicable to cure monitoring include dielectric analysis, which measures changes in the electrical properties of the material as it cures, and ultrasonic monitoring. npl.co.uk Electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor has also been demonstrated for on-line monitoring of polymerization processes. rsc.org

Real-time Monitoring Techniques for Polymerization
TechniquePrincipleParameters MeasuredReference
Raman SpectroscopyMeasures vibrational modes of molecules, tracking changes in chemical bonds.Monomer conversion, polymerization rate, chemical structure changes. mdpi.com
ACOMP SystemContinuous extraction, dilution, and analysis of reactor contents.Monomer concentration, polymer molecular weight, intrinsic viscosity. fluenceanalytics.comamericanlaboratory.com
Dielectric Analysis (DEA)Measures changes in capacitance and conductance as the polymer cures.Viscosity, gelation, degree of cure. npl.co.uk
ESI-MSMass spectrometry analysis of reacting species from a microreactor.Molecular weight distribution of growing polymer chains. rsc.org

Polymer Microstructure and Architectural Control of Poly Propyl 2 Cyanoacrylate

Formation and Characterization of Poly(propyl 2-cyanoacrylate) Chains

The formation of poly(this compound) chains is predominantly achieved through anionic polymerization, owing to the presence of two electron-withdrawing groups (cyano and ester) that make the monomer highly susceptible to nucleophilic attack. utwente.nlpcbiochemres.com The polymerization can be initiated by weak bases, such as moisture or amines, leading to a rapid, often uncontrolled reaction. pcbiochemres.comnih.gov However, radical polymerization is also possible under specific acidic conditions using conventional radical initiators. mdpi.comresearchgate.net

The synthesis of novel phenyl-trisubstituted propyl 3-phenyl-2-cyanoacrylates has been achieved through piperidine-catalyzed condensation of substituted benzoic aldehydes with the propyl ester of cyanoacetic acid. researchgate.net Subsequent copolymerization with ethenylbenzene via radical initiation resulted in copolymers containing 8.4–25.8 mol% of the this compound derivative. researchgate.net

The characterization of these polymer chains is essential for understanding their structure. Spectroscopic techniques are commonly employed for this purpose. afinitica.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups within the polymer. For copolymers of this compound, key spectral bands include those for the C-H bonds (3225–2800 cm⁻¹), the nitrile group (CN) at approximately 2222 cm⁻¹, and the carbonyl group (C=O) of the ester at around 1727 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed structure of the polymer. researchgate.net For instance, in a propyl 3-(2,4,6-trimethoxyphenyl)-2-cyanoacrylate monomer, characteristic ¹H NMR signals include a triplet at 1.0 ppm corresponding to the methyl protons of the propyl group and a singlet at 8.2 ppm for the vinylic proton. researchgate.net ¹³C NMR confirms the presence of carbons from the carbonyl group (~163 ppm), the phenyl ring, the cyano group (~116 ppm), and the propyl ester group. researchgate.net

Analysis of Molecular Weight Distribution and Polydispersity Index

The molecular weight (MW) and its distribution are critical parameters that define the mechanical and physical properties of the polymer. The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), quantifies the breadth of the molecular weight distribution. taylorandfrancis.com A PDI value approaching 1.0 indicates a more uniform distribution of polymer chain lengths.

Due to the high reactivity of cyanoacrylate monomers, conventional anionic polymerization often leads to polymers with broad molar mass dispersity and uncontrolled chain-end functionalities. utwente.nl However, specific polymerization techniques can yield more controlled results. For copolymers of phenyl-substituted this compound, molecular weights ranging from 3.9 to 27.8 kD have been reported. researchgate.net

In related poly(alkyl cyanoacrylate) systems, controlled anionic polymerization has been shown to produce polymers with adjustable molecular weights (Mn > 20 kg mol⁻¹) and moderate dispersities (PDI < 1.4). utwente.nl For comparison, poly(n-butyl cyanoacrylate) prepared under certain anionic conditions showed a molecular weight of approximately 2200 g/mol with a PDI of 1.3. researchgate.net

Polymer SystemPolymerization MethodMolecular Weight (MW)Polydispersity Index (PDI)Reference
This compound CopolymersRadical Copolymerization3.9 - 27.8 kDNot Specified researchgate.net
Poly(alkyl cyanoacrylates)Controlled Anionic Polymerization> 20 kg/mol< 1.4 utwente.nl
Poly(n-butyl cyanoacrylate)Anionic Polymerization~2.2 kg/mol1.3 researchgate.net

Strategies for Controlling Polymer Chain Length and Morphology

Controlling the chain length and morphology of poly(this compound) is essential for fine-tuning its properties.

Chain Length Control: Achieving control over the molecular weight and PDI requires careful management of the initiation and propagation steps of polymerization. A significant strategy involves the use of superbase-enabled anionic polymerization. utwente.nl By using minute quantities of a superbase (e.g., phosphazene base P4-tBu) to activate a functional initiator like thiophenol, a controlled polymerization of alkyl cyanoacrylates can be achieved. utwente.nl This method allows for the synthesis of well-defined polymers with adjustable molecular weights and moderate PDI values, demonstrating high control over the polymer chain length. utwente.nl

Morphology Control: The macroscopic and microscopic morphology of the polymer can also be controlled. For instance, a method developed for poly(2-octyl cyanoacrylate), a related long-chain ester, demonstrates morphological control through polymerization conditions. rsc.org By initiating the anionic polymerization of the monomer in the presence of aqueous ethanol, a highly porous, superhydrophobic polymer film is formed. The morphology of this porous structure can be systematically controlled by varying the ethanol-to-water ratio in the reaction medium. rsc.org This approach highlights how solvent systems can be used to direct the self-assembly and phase separation of the polymer during its formation, thereby controlling its final morphology.

Development of Nanostructured Poly(this compound) Materials

Harnessing poly(this compound) for the creation of nanostructured materials like nanofibers and nanoparticles has opened up numerous possibilities in advanced materials science.

Polymer nanofibers are noted for their high surface-area-to-volume ratio and unique mechanical properties. google.comnih.gov Electrospinning is a primary technique used to produce these fibers. mdpi.com A specific process has been developed for producing poly(cyanoacrylate) nanofibers. google.comgoogle.com

The mechanism involves a multi-step process:

Gel Formation: The this compound monomer is mixed with a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), which initiates polymerization and results in the formation of a poly(cyanoacrylate) gel. google.comgoogle.com

Solution Preparation: The resulting gel is then dissolved in a suitable solvent for electrospinning, such as acetone or acetonitrile, to create a polymer solution with appropriate viscosity and surface tension. google.com

Electrospinning: The polymer solution is subjected to a high-voltage electric field. The electrostatic forces overcome the surface tension of the solution, causing a charged jet to be ejected from a spinneret. As the jet travels towards a collector, the solvent evaporates, leaving behind solid polymer nanofibers. google.commdpi.com

Control over the nanofiber structure is achieved by manipulating the process parameters. The diameter and morphology of the resulting nanofibers can be controlled by varying the concentration of the polymer in the solvent; for example, solutions with concentrations ranging from 2% to 20% w/v have been used. google.com This method produces long and uniform nanofibers without the bead-like defects that can occur with other polymers. google.com

ParameterValue/DescriptionReference
MonomerEthyl-2-cyanoacrylate (as example) google.com
Gelling SolventDimethyl sulfoxide (DMSO) google.com
Electrospinning SolventAcetone or Acetonitrile google.com
Polymer Concentration2% to 20% w/v google.com
Resulting Fiber DiameterFew nanometers to > 5 µm google.comgoogle.com

Poly(alkyl cyanoacrylate) (PACA) nanoparticles are widely studied for various applications. researchgate.netscispace.com They are typically synthesized via emulsion or miniemulsion polymerization of the monomer in an acidic aqueous medium. mdpi.comnih.gov This method involves dispersing the monomer as droplets in water, stabilized by a surfactant or stabilizer, and then initiating polymerization.

The structural characteristics of the resulting nanoparticles, such as size and PDI, are controlled by several factors:

pH of the Medium: The pH of the aqueous phase is a critical parameter. Polymerization is typically carried out in an acidic medium (e.g., pH 2.5-3.0) to control the rate of anionic polymerization. mdpi.comresearchgate.net At low pH, polymerization proceeds more slowly, which can influence the final particle size and molecular weight of the polymer within the particles. researchgate.net

Stabilizer Type and Concentration: The choice of stabilizer significantly impacts nanoparticle size. For poly(n-butyl cyanoacrylate) nanoparticles, using dextran as a stabilizer can produce particles with diameters ranging from 100 to 800 nm. nottingham.ac.uk The size and PDI of PACA nanoparticles also depend on the molecular weight of polyethylene (B3416737) glycol (PEG) used as a stabilizer. nih.gov

Monomer Concentration and Type: The concentration of the monomer and the length of the alkyl chain in the ester group influence the final particle size. researchgate.netnih.gov Generally, an increase in the molecular weight of the monomer can lead to an increase in the resulting nanoparticle size. nih.gov

Anionic emulsion polymerization typically results in polymers with molecular weights below 8000 g·mol⁻¹, whereas radical mini-emulsion polymerization can achieve higher molecular weights. mdpi.com This demonstrates a direct link between the synthesis methodology and the microstructure of the polymer within the nanoparticle.

Analytical and Spectroscopic Characterization of Propyl 2 Cyanoacrylate and Its Polymers

Spectroscopic Techniques for Monomer and Polymer Identification

Spectroscopy is a cornerstone in the characterization of propyl 2-cyanoacrylate and its polymer. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying functional groups and elucidating the detailed molecular structure of both the monomer and the polymer.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "fingerprint" of the compound.

Monomer (this compound): The FTIR spectrum of the this compound monomer is characterized by several key absorption bands that confirm its structure. The presence of the vinyl group (C=C) is indicated by stretching vibrations in the region of 1617 cm⁻¹ mdpi.com. The highly polar nitrile group (C≡N) exhibits a sharp absorption peak around 2237 cm⁻¹ mdpi.com. The carbonyl group (C=O) of the ester functionality gives rise to a strong, sharp absorption band at approximately 1750 cm⁻¹ mdpi.com. Additionally, the C-H stretching vibrations of the propyl group and the vinyl group are observed in the region of 2800-3124 cm⁻¹ mdpi.comresearchgate.net.

Polymer (Poly(this compound)): Upon polymerization, significant changes are observed in the FTIR spectrum, reflecting the conversion of the monomer into the polymer. The most notable change is the disappearance or significant reduction of the absorption band corresponding to the C=C stretching vibration (around 1617 cm⁻¹), indicating the consumption of the vinyl group during the formation of the polymer backbone mdpi.comresearchgate.net. The characteristic peaks for the nitrile (C≡N) and carbonyl (C=O) groups remain in the polymer spectrum, although their positions may shift slightly due to the change in the chemical environment. The C-H stretching vibrations of the propyl group and the newly formed polymer backbone are also present.

Functional GroupMonomer (this compound) Wavenumber (cm⁻¹)Polymer (Poly(this compound)) Wavenumber (cm⁻¹)
C=C Stretch~1617Absent or significantly reduced
C≡N Stretch~2237~2237
C=O Stretch~1750~1750 (may shift slightly)
C-H Stretch~2800-3124~2800-3000

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Monomer (this compound): The ¹H NMR spectrum of this compound monomer displays distinct signals corresponding to the different types of protons in the molecule. The two vinyl protons attached to the double bond typically appear as two separate signals in the downfield region of the spectrum. The protons of the propyl group (-OCH₂CH₂CH₃) will show characteristic splitting patterns: a triplet for the terminal methyl (-CH₃) group, a sextet for the central methylene (B1212753) (-CH₂-) group, and a triplet for the methylene group attached to the oxygen atom (-OCH₂-).

The ¹³C NMR spectrum of the monomer will show distinct resonances for each unique carbon atom. The carbon atoms of the vinyl group (C=C), the nitrile group (C≡N), the carbonyl group (C=O), and the three different carbon atoms of the propyl group will each have a characteristic chemical shift. For instance, the nitrile carbon appears in a distinct region around 115-120 ppm, while the carbonyl carbon is found further downfield, typically in the 160-170 ppm range organicchemistrydata.orgcompoundchem.comoregonstate.eduopenstax.org.

Polymer (Poly(this compound)): The NMR spectra of the polymer are significantly different from those of the monomer. In the ¹H NMR spectrum of poly(this compound), the sharp signals corresponding to the vinyl protons of the monomer disappear completely researchgate.net. The signals for the protons of the propyl group remain, but the peaks in the polymer spectrum are generally much broader than in the monomer spectrum. This broadening is a characteristic feature of polymers and is due to the restricted motion of the atoms within the long polymer chains researchgate.net.

Similarly, in the ¹³C NMR spectrum of the polymer, the signals for the vinyl carbons are absent. The remaining carbon signals, including those of the propyl group, the nitrile group, and the carbonyl group, are present but are typically broader than in the monomer spectrum.

This compound Monomer Poly(this compound)
¹H NMR Sharp signals for vinyl protons present.Signals for vinyl protons absent.
Sharp, well-resolved signals for propyl protons.Broad signals for propyl and backbone protons.
¹³C NMR Sharp signals for all unique carbons, including vinyl carbons.Signals for vinyl carbons absent.
Broad signals for remaining carbons.

Chromatographic and Thermal Analysis for Polymer Characterization

While spectroscopic methods are excellent for structural identification, chromatographic and thermal analysis techniques are crucial for characterizing the bulk properties of the polymer, such as its molecular weight, thermal transitions, and stability.

Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and molecular weight distribution of polymers agilent.com. In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules cannot enter the pores and thus elute faster, while smaller molecules can penetrate the pores and have a longer retention time.

For poly(this compound), GPC analysis provides crucial information about the average molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, where most polymer chains are of similar length. The molecular weight of poly(alkyl 2-cyanoacrylates) can vary significantly depending on the polymerization conditions, with reported values ranging from 15,000 to 150,000 Da nih.gov.

ParameterDescriptionTypical Values for Poly(alkyl 2-cyanoacrylates)
Number-Average Molecular Weight (Mn) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.Varies with synthesis conditions
Weight-Average Molecular Weight (Mw) An average that is more sensitive to the presence of high molecular weight chains.Varies with synthesis conditions
Polydispersity Index (PDI) A measure of the broadness of the molecular weight distribution (Mw/Mn).Typically > 1.5 for radical polymerization

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature youtube.com. DSC is particularly useful for determining the thermal transitions of a polymer, most notably the glass transition temperature (Tg).

Poly(alkyl 2-cyanoacrylate)Glass Transition Temperature (Tg) (°C)
Poly(methyl 2-cyanoacrylate)~165
Poly(ethyl 2-cyanoacrylate)~150
Poly(n-butyl 2-cyanoacrylate)~65

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition behavior.

Poly(alkyl 2-cyanoacrylates) are known to have relatively poor thermal stability mdpi.com. They typically begin to degrade at temperatures slightly above their glass transition temperature mdpi.com. The primary degradation mechanism is often depolymerization, where the polymer "unzips" back to the monomer. The thermal stability can be influenced by the nature of the alkyl ester group. For instance, alkoxy-substituted cyanoacrylates tend to depolymerize rapidly at temperatures above 200°C nih.gov. A TGA thermogram for poly(this compound) would show the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs, providing a quantitative measure of its thermal stability.

PropertyDescriptionExpected Behavior for Poly(this compound)
Onset of Decomposition The temperature at which significant weight loss begins.Expected to be slightly above its glass transition temperature.
Temperature of Maximum Decomposition Rate The temperature at which the rate of weight loss is the highest.Dependent on the specific polymer and heating rate.
Residue at High Temperature The amount of material remaining at the end of the analysis.Expected to be low due to depolymerization to volatile monomer.

Advanced Surface and Interface Characterization Methods

The analysis of the surface and interfacial properties of this compound and its resulting polymers is critical for understanding adhesion mechanisms, biocompatibility, and material performance. Advanced analytical techniques provide nanoscale insights into the chemical composition, topography, and real-time polymerization dynamics of these materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical bonding states of the top 5-10 nanometers of a material's surface. researchgate.net For poly(this compound), XPS provides a detailed analysis of the carbon, oxygen, and nitrogen atoms that constitute the polymer backbone and its functional groups.

A survey scan of a poly(this compound) surface would confirm the presence of carbon, oxygen, and nitrogen, with their relative atomic concentrations quantifiable from the peak areas. High-resolution spectra of the C 1s, O 1s, and N 1s regions reveal the specific chemical environments of these elements.

The high-resolution C 1s spectrum is particularly informative and can be deconvoluted into several component peaks, each corresponding to a different carbon bonding state within the polymer structure. Based on studies of analogous poly(alkyl acrylates) and compounds with nitrile groups, the following assignments can be expected: researchgate.netresearchgate.net

~285.0 eV: This peak is attributed to aliphatic carbon atoms in C-C and C-H bonds, which form the polymer backbone and the propyl ester group.

~286.5 eV: This component corresponds to the carbon atom single-bonded to an oxygen atom (C-O) in the ester functionality.

~287.5 eV: This binding energy is characteristic of the carbon atom in the nitrile group (C≡N). tudelft.nl

~289.0 eV: This peak represents the carboxyl carbon atom (O-C=O) of the ester group. researchgate.net

The O 1s spectrum typically shows two components corresponding to the two different oxygen environments in the ester group: the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-R). These peaks are often found at approximately 532.0 eV and 533.5 eV, respectively. The N 1s spectrum is expected to show a single primary peak around 399.0 eV, which is characteristic of the nitrogen atom in the nitrile functional group (C≡N). tudelft.nl

These binding energies allow for the precise identification and quantification of the surface chemistry of poly(this compound), ensuring the correct polymer structure has formed and detecting any surface oxidation or contamination.

Table 1: Expected XPS Binding Energies for Poly(this compound)

ElementPhotoelectron LineExpected Binding Energy (eV)Corresponding Functional Group
CarbonC 1s~285.0C-C, C-H (backbone, propyl group)
CarbonC 1s~286.5C-O (ester)
CarbonC 1s~287.5C≡N (nitrile)
CarbonC 1s~289.0O-C=O (ester)
OxygenO 1s~532.0C=O (ester)
OxygenO 1s~533.5C-O (ester)
NitrogenN 1s~399.0C≡N (nitrile)

Atomic Force Microscopy (AFM) and Laser Scanning Microscopy for Topographical Analysis

Atomic Force Microscopy (AFM) is a powerful tool for high-resolution surface imaging, providing three-dimensional topographical maps at the nanoscale. agilent.comebatco.com Unlike electron microscopy, AFM does not require a vacuum environment and involves minimal sample preparation, making it ideal for characterizing the surface morphology of polymer films under ambient conditions. mdpi.com The technique utilizes a sharp tip mounted on a flexible cantilever to scan the sample surface. As the tip interacts with the surface, its deflection is measured by a laser, generating a detailed height map. icspicorp.comyoutube.com

Beyond qualitative imaging, AFM provides quantitative data on surface roughness. icspicorp.com Parameters such as the average roughness (Sa) and the root-mean-square roughness (Sq) can be calculated from the topography data to characterize the smoothness of the polymer film. ebatco.com This is crucial for applications where surface finish is critical, such as in biomedical devices or optical coatings. Phase imaging, performed simultaneously with topography, can provide additional contrast based on variations in material properties like adhesion and stiffness, helping to distinguish different components or phases on the polymer surface. agilent.commdpi.com

Laser Scanning Microscopy (LSM), often used in a confocal configuration, complements AFM by providing topographical information over larger areas, albeit typically with lower spatial resolution. It can be used to assess the macro-scale uniformity of coatings and identify larger surface features before detailed nanoscale analysis with AFM.

Table 2: Illustrative Surface Roughness Parameters from AFM Analysis of a Polymer Film

ParameterSymbolDescriptionTypical Value Range (nm)
Average RoughnessSaThe arithmetic mean of the absolute values of the height deviations from the mean plane.5 - 50
Root Mean Square RoughnessSqThe root mean square average of height deviations from the mean plane.7 - 70
Maximum Peak-to-Valley HeightSzThe vertical distance between the highest and lowest points within the evaluated area.50 - 200

Note: Values are representative for a generic polymer film and can vary significantly based on preparation method and conditions.

Raman Spectroscopy for In-situ Polymerization Monitoring and Material Characterization

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular vibrations within a material. nih.gov It is exceptionally well-suited for the in-situ monitoring of polymerization reactions because it can track changes in specific chemical bonds in real-time without interfering with the process. nih.gov

The polymerization of this compound involves the conversion of the monomer's carbon-carbon double bond (C=C) into a single bond (C-C) to form the polymer backbone. This transformation can be precisely followed using Raman spectroscopy. Studies on analogous n-butyl and ethyl 2-cyanoacrylates have established the key spectral markers for this process. nih.govnih.govtudublin.ie

The Raman spectrum of the this compound monomer is characterized by several distinct peaks corresponding to its functional groups. The most critical peak for monitoring polymerization is the vinyl C=C stretching vibration, which appears around 1617-1621 cm⁻¹. nih.govtudublin.ie Other prominent peaks include the C=O stretch of the ester group at ~1731 cm⁻¹ and the C≡N stretch of the nitrile group at ~2239 cm⁻¹. nih.govresearchgate.net

During polymerization, the intensity of the C=C peak at ~1617 cm⁻¹ decreases as the monomer is consumed. By normalizing this peak's intensity to an internal reference peak—one that is not affected by the polymerization, such as a CH₂ bending mode (~1450 cm⁻¹)—the degree of monomer conversion can be calculated as a function of time. tudublin.ie This allows for the detailed characterization of the reaction kinetics. Research on cyanoacrylate polymerization has revealed that the process often consists of a very fast initial phase followed by a much slower secondary phase. nih.govnih.gov Raman spectroscopy can precisely quantify the duration and conversion rates of both phases, providing crucial information for controlling the curing process in adhesive applications. nih.govnih.gov

Table 3: Characteristic Raman Peaks for Monitoring this compound Polymerization

Raman Shift (cm⁻¹)Vibrational AssignmentRole in Monitoring
~1450CH₂ BendingInternal Standard
~1617C=C Vinyl StretchReaction Peak (decreases with polymerization)
~1731C=O Ester StretchPresent in monomer and polymer
~2239C≡N Nitrile StretchPresent in monomer and polymer

Note: Peak positions are based on data from closely related alkyl 2-cyanoacrylates (n-butyl and ethyl) and are expected to be very similar for the propyl ester. nih.govtudublin.ieresearchgate.net

Degradation Mechanisms of Poly Propyl 2 Cyanoacrylate

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the breakdown of the polymer in the presence of water. This process can occur through two main routes: scission of the main polymer chain and hydrolysis of the ester side group. The primary mechanism for poly(alkyl 2-cyanoacrylates) is reported to be the hydrolytic scission of the polymer backbone. afinitica.comafinitica.comjohnshopkins.edu This reaction leads to a decrease in the polymer's molecular weight and the formation of smaller, water-soluble products. afinitica.com

The presence of water is the primary requirement for the hydrolytic degradation of poly(propyl 2-cyanoacrylate). The degradation process involves the scission of the polymer chain, which results in the formation of formaldehyde (B43269) and propyl 2-cyanoacetate as the ultimate products. afinitica.comafinitica.comjohnshopkins.edu The rate of this degradation is significantly influenced by the environmental pH.

Studies on homologous poly(alkyl 2-cyanoacrylates) have shown that the degradation is considerably faster under alkaline conditions compared to neutral or acidic environments. afinitica.comafinitica.comjohnshopkins.edu For instance, research on poly(butyl 2-cyanoacrylate) (PBCA) nanoparticles demonstrated a dramatic increase in the degradation rate as the pH increased from acidic to physiological levels. nih.gov This pH sensitivity is a key characteristic of the hydrolytic instability of this class of polymers. The increased rate in alkaline conditions is attributed to the greater availability of hydroxide (B78521) ions, which act as nucleophiles and attack the polymer backbone. afinitica.compcbiochemres.com

Table 1: Effect of pH on the Degradation Half-Life of Poly(butyl 2-cyanoacrylate) Nanoparticles nih.gov

pHDegradation Half-Life (days)
4.0144
5.57
7.43

The hydrolytic stability of poly(alkyl 2-cyanoacrylates) is strongly dependent on the length of the alkyl ester side chain. A consistent finding across multiple studies is that as the length of the ester group increases, the rate of hydrolytic degradation decreases. afinitica.comjohnshopkins.edunih.govsemanticscholar.org This trend means that poly(this compound) is more stable against hydrolysis than its shorter-chain counterparts like poly(methyl 2-cyanoacrylate) and poly(ethyl 2-cyanoacrylate), but less stable than those with longer chains, such as poly(octyl 2-cyanoacrylate). nih.govresearchgate.net

The increased stability is often attributed to the greater hydrophobicity conferred by the longer alkyl chain, which may hinder the access of water to the polymer backbone. nih.gov This structure-property relationship is crucial for tailoring the degradation profile of these polymers for specific applications. Kinetic studies have quantified this effect, showing a clear decrease in the degradation rate constant as the homologous series is ascended from methyl to butyl derivatives under neutral conditions. afinitica.comsemanticscholar.org

Table 2: First-Order Rate Constants (k) for Hydrolytic Degradation of Poly(alkyl α-cyanoacrylates) in Homogeneous Solution at 80°C afinitica.comsemanticscholar.org

PolymerRate Constant (k) x 10⁵ (min⁻¹) at pH 7
Poly(methyl α-cyanoacrylate)11.20
Poly(ethyl α-cyanoacrylate)8.82
Poly(propyl α-cyanoacrylate)6.50
Poly(butyl α-cyanoacrylate)4.25

Thermal Degradation Processes

Poly(this compound), like other polymers in its class, exhibits relatively poor thermal stability. nih.gov The degradation process is not characterized by random chain scission but by a specific mechanism that begins at temperatures slightly above the polymer's glass transition temperature (Tg), which for poly(ethyl 2-cyanoacrylate) is around 140–150°C. nih.govmdpi.com

The primary mechanism of thermal degradation for poly(alkyl 2-cyanoacrylates) is depolymerization, often referred to as "unzipping". afinitica.comresearchgate.netresearchgate.net This process is initiated at the chain terminus and proceeds via a retro-polymerization reaction, leading to the sequential release of monomer units. nih.gov This mechanism is facilitated by the chemical structure of the polymer, specifically the presence of quaternary carbons in the backbone, which confers the radical stability needed for unzipping to occur. cnrs.fr

The process can be described as a depolymerization-repolymerization equilibrium. afinitica.comnih.gov In solution, this equilibrium can be catalyzed by bases, which deprotonate the chain end and lead to rapid depolymerization, followed by the repolymerization of the liberated monomer into new, much shorter polymer chains. nih.govafinitica.com Thermal degradation studies on poly(ethyl 2-cyanoacrylate) have shown that the initial weight loss follows first-order kinetics. researchgate.net The rate of degradation increases significantly with temperature, as demonstrated by the calculated rate constants at various isothermal conditions. researchgate.net

Table 3: Thermal Degradation Rate Constants for Poly(ethyl 2-cyanoacrylate) researchgate.net

Isothermal Temperature (°C)Degradation Rate Constant (k) (min⁻¹)
1500.003
1600.006
1700.012
1800.027
1850.039

The "unzipping" mechanism dictates that the primary volatile by-product of the thermal decomposition of poly(this compound) is its corresponding monomer, this compound. cnrs.frresearchgate.net Analysis of the volatile products generated during the pyrolysis of poly(ethyl 2-cyanoacrylate) has confirmed that the main component is the ethyl cyanoacrylate monomer. cnrs.frresearchgate.net This is a characteristic feature of polymers that degrade via depolymerization. nih.gov

In addition to the monomer, other volatile compounds may be produced, particularly at higher temperatures or in the presence of oxygen. These can include gaseous products such as formaldehyde and oxides of carbon and nitrogen. mdpi.com The specific composition of by-products can be identified using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Table 4: Identified Volatile Products from the Thermal Degradation of Poly(alkyl 2-cyanoacrylates)

ProductSignificanceReference
Alkyl 2-Cyanoacrylate MonomerPrimary product of depolymerization ("unzipping") cnrs.frresearchgate.net
FormaldehydePotential secondary product mdpi.com
Carbon Oxides (CO, CO₂)Potential secondary products mdpi.com
Nitrogen Oxides (NOx)Potential secondary products mdpi.com

Strategies for Enhancing Poly(this compound) Stability against Degradation

Given the inherent instability of poly(alkyl 2-cyanoacrylates), several strategies have been developed to enhance their resistance to both hydrolytic and thermal degradation. These methods generally focus on modifying the polymer's chemical structure to inhibit the initiation of degradation pathways.

One effective strategy is to prevent the base-catalyzed depolymerization by inhibiting the deprotonation of the polymer chain ends. This can be achieved by adding acid to the polymer, which neutralizes any adventitious base and keeps the chain ends in a dormant, protonated state. afinitica.com Another approach involves "end-capping" the polymer chains with a suitable reagent to block the terminus from unzipping. afinitica.comnih.gov

Copolymerization is another powerful technique to improve stability. By incorporating a more stable comonomer, such as methyl methacrylate (B99206) (MMA), into the polymer backbone, the unzipping process can be effectively suppressed. nih.govafinitica.com The inclusion of MMA units disrupts the sequential degradation of the cyanoacrylate units, leading to a significant increase in thermal stability. nih.gov Similarly, copolymerization with fluoroalkyl methylene (B1212753) malonates has been shown to improve both thermal and hydrolytic stability. nih.gov

A third strategy involves creating a cross-linked polymer network. This can be achieved by using cyanoacrylate monomers that contain additional reactive groups, such as multiple bonds in the alcohol radical (e.g., allyl-α-cyanosorbinate). afinitica.com During polymerization or upon subsequent heating, these groups can react to form cross-links between the polymer chains. This structuring of the polymer network increases thermostability by restricting the unzipping mechanism. afinitica.com

Advanced Material Science Applications of Poly Propyl 2 Cyanoacrylate

Fundamental Adhesion Mechanisms and Substrate Interactions

The adhesive performance of poly(propyl 2-cyanoacrylate) is governed by a complex interplay of chemical and physical phenomena at the interface between the adhesive and the substrate. Understanding these fundamental mechanisms is crucial for optimizing its application in various technologies.

Effective adhesion is contingent upon the adhesive's ability to make intimate contact with the substrate, a phenomenon known as wetting. masterbond.com For good wetting to occur, the critical surface energy of the substrate should generally be higher than the surface tension of the adhesive. masterbond.com This allows the adhesive to spread over the surface, maximizing the contact area where adhesive forces can act. masterbond.com

The surface energy of various substrates plays a critical role in the bond strength achieved with cyanoacrylate adhesives. Materials with high surface energy, such as metals and glass, are more readily wetted than low-surface-energy polymers like polyethylene (B3416737) or PTFE. masterbond.compermabond.com Surface treatments, such as plasma treatment, can be employed to increase the surface energy of a substrate, thereby improving wetting and enhancing the adhesive bond strength. mdpi.com

Table 1: Critical Surface Energy of Various Substrates

Substrate Critical Surface Energy (mJ/m²)
PTFE 18
Polyethylene 31
Polycarbonate 46
Aluminum ~500
Glass ~1,000

This table illustrates the wide range of surface energies for common materials, which influences their bondability with adhesives like poly(this compound).

The bonding mechanism of cyanoacrylate adhesives is primarily due to anionic polymerization, which is initiated by weak bases, such as moisture, present on the surface of the substrate. raajournal.com This rapid polymerization forms a strong, durable polymer film that adheres the surfaces together. raajournal.com The presence of electron-withdrawing groups (cyano and carboxyl) in the monomer structure makes it highly susceptible to this type of polymerization. raajournal.com

The characterization of the interfacial bonding involves various analytical techniques. Scanning Electron Microscopy (SEM) can be used to study the morphology of the polymer at the interface. nih.gov The strength of the adhesive bond is quantified through mechanical testing methods such as lap shear and peel tests. These tests provide valuable data on the adhesive's performance under different stress conditions. The bond strength of cyanoacrylate adhesives can exceed 20 MPa. pcbiochemres.com However, the durability of these bonds can be affected by exposure to chemicals and impact, as the resulting polymer is often brittle. pcbiochemres.com

Integration in Self-Healing Material Systems (e.g., Concrete and Polymer Matrices)

The rapid, moisture-initiated polymerization of this compound makes it a promising candidate for self-healing materials. These materials are designed to autonomously repair damage, thereby extending their lifespan and reducing maintenance costs.

In self-healing concrete, cyanoacrylates can be encapsulated and embedded within the concrete matrix. csce.calidsen.com When a crack forms, the capsules rupture, releasing the liquid monomer. unive.it The inherent moisture within the concrete then initiates the polymerization of the cyanoacrylate, which fills and bonds the crack, restoring structural integrity. csce.caunive.it Researchers have explored modifying commercial cyanoacrylate adhesives to extend their shelf-life within these systems, making them more suitable for practical applications. unive.it

Similarly, in polymer matrices, self-healing can be achieved by incorporating microcapsules containing this compound. nih.gov Upon damage, the release and subsequent polymerization of the monomer can mend the matrix. nih.gov This approach is particularly attractive for applications where manual repair is difficult or impossible. oil-gasportal.com

Research on Nanoparticle Formulations for Encapsulation and Controlled Release Systems

Poly(alkyl cyanoacrylate) (PACA) nanoparticles have been extensively investigated as carriers for the controlled release of therapeutic agents. nih.govresearchgate.net These nanoparticles can be synthesized through methods such as emulsion or miniemulsion polymerization. mdpi.comnih.gov The resulting nanoparticles can encapsulate a wide variety of bioactive compounds. researchgate.net

The drug release from PACA nanoparticles can be controlled by several factors, including the degradation rate of the polymer. nih.gov The length of the alkyl chain in the cyanoacrylate monomer influences the degradation rate; longer alkyl chains generally lead to slower degradation and thus a more sustained release of the encapsulated substance. nih.gov This property allows for the design of drug delivery systems with tailored release profiles. nih.gov

Table 2: Methods for Preparing Poly(alkyl cyanoacrylate) Nanoparticles

Preparation Method Description
Emulsion Polymerization The monomer is polymerized in an emulsion, typically an oil-in-water emulsion, leading to the formation of solid polymer nanoparticles. mdpi.com
Miniemulsion Polymerization Similar to emulsion polymerization but uses smaller monomer droplets, allowing for better control over nanoparticle size and distribution. nih.gov
Interfacial Polymerization Polymerization occurs at the interface of two immiscible liquids, which can be used to form nanocapsules with a liquid core. nih.gov

This table summarizes common techniques for synthesizing poly(alkyl cyanoacrylate) nanoparticles for various applications, including drug delivery.

Development of High-Performance Composites and Specialized Poly(this compound) Formulations

To enhance the intrinsic properties of poly(this compound), various specialized formulations and composites are being developed. These modifications aim to improve characteristics such as thermal stability, impact resistance, and flexibility. pcbiochemres.comthreebond.co.jp

For instance, the introduction of unsaturated groups into the cyanoacrylate monomer can lead to polymers with improved heat resistance due to the potential for crosslinking at elevated temperatures. threebond.co.jp The addition of elastomeric materials can increase the impact strength and toughness of the otherwise brittle cyanoacrylate adhesive. dentasys.it The development of bis(2-cyanoacrylate) monomers, which have two cyanoacryloyl groups in a single molecule, can result in crosslinked polymers with improved water resistance. threebond.co.jp

Academic Studies on Forensic Science Applications (e.g., Fuming Mechanisms for Latent Print Development)

This compound, like other cyanoacrylates, is widely used in forensic science for the development of latent fingerprints, a technique known as cyanoacrylate fuming. nih.govairscience.com This method is effective on non-porous surfaces such as glass, plastic, and metal. nih.govshareok.org

The fuming process involves exposing the surface with the latent print to cyanoacrylate vapors in an enclosed chamber. airscience.com The polymerization of the cyanoacrylate is initiated by the moisture and other components present in the fingerprint residue, such as amino acids and fatty acids. airscience.combcluae.com This results in the formation of a stable, white polymer (polycyanoacrylate) along the ridges of the fingerprint, making the print visible. nih.govbcluae.com

Research has shown that the moisture present in the latent print itself is more critical for the development of a high-quality print than the ambient humidity during the fuming process. nih.govsemanticscholar.org The polymerization process is extremely rapid, with print development often occurring within two minutes when heat is used to accelerate the vaporization of the cyanoacrylate. nih.govresearchgate.net

Theoretical and Computational Studies on Propyl 2 Cyanoacrylate Systems

Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of cyanoacrylate monomers like propyl 2-cyanoacrylate. scienceopen.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. scienceopen.com

The reactivity of the this compound monomer is largely dictated by the electron-withdrawing nature of both the cyano (-CN) and the ester (-COOR) groups attached to the same carbon atom of the C=C double bond. researchgate.netpcbiochemres.com This unique structure polarizes the double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack, which initiates the characteristic rapid anionic polymerization. pcbiochemres.com

Quantum chemical calculations can quantify these electronic effects. Key descriptors of reactivity derived from these calculations include:

Atomic Charges: Calculation of partial atomic charges reveals the electrophilic and nucleophilic sites within the monomer. The β-carbon of the vinyl group carries a significant positive charge, confirming it as the primary site for initiation.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For this compound, the LUMO is localized on the C=C double bond, indicating its readiness to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity.

Reaction Pathway Modeling: DFT can be used to model the potential energy surface of the initiation and propagation steps of polymerization. This allows for the calculation of activation energies, providing a quantitative measure of reaction rates. scienceopen.com For instance, studies on similar monomers like ethyl 2-cyanoacrylate (ECA) have used DFT to demonstrate bond elongation in the presence of a nucleophilic reagent, indicating a heightened reactivity for chain propagation. researchgate.net

Computational studies have also successfully predicted the reactivity ratios for the copolymerization of cyanoacrylates. For the free-radical copolymerization of n-butyl cyanoacrylate (BCA) and methyl methacrylate (B99206) (MMA), reactivity ratios predicted by quantum mechanics were in excellent agreement with experimentally determined values, validating the predictive power of these theoretical models. queensu.ca

ParameterComputational Prediction (QM)Experimental Value
rBCA 0.2720.236 ± 0.042
rMMA 0.0570.057 ± 0.008
Table 1: Comparison of computationally predicted and experimentally determined reactivity ratios for the copolymerization of n-butyl cyanoacrylate (BCA) and methyl methacrylate (MMA) at 50 °C. Data from a pulsed-laser and quantum mechanics study. queensu.ca

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes like polymerization and determine the resulting polymer structures and conformations. youtube.commdpi.com

For this compound, MD simulations can be employed to:

Simulate Polymerization: While the quantum mechanical details of bond-breaking and formation are typically studied with methods like DFT, MD can simulate the subsequent chain growth and diffusion of monomers in a bulk system. This can provide insights into the kinetics of polymerization under various conditions.

Determine Polymer Conformations: Once a polymer chain is formed, MD simulations can predict its three-dimensional structure. This includes characteristics like chain flexibility, radius of gyration, and end-to-end distance. These conformational properties are crucial as they directly influence the macroscopic physical properties of the resulting poly(this compound), such as its viscosity and mechanical strength.

Analyze Bulk Properties: By simulating a large ensemble of polymer chains, MD can be used to predict bulk material properties. For example, simulations can probe the mobility of polymer chains and the fractional free volume within the polymer matrix, which are key factors in determining properties like the glass transition temperature and the permeability of the material. researchgate.net

While specific MD studies on this compound are not widely published, the methodology has been successfully applied to other polyacrylates. For instance, MD simulations on various polyacrylate membranes have shown that higher chain mobility and larger fractional free volume lead to higher permeation rates for drug molecules. researchgate.net Such studies highlight the potential of MD to understand and predict the performance of poly(this compound) in various applications.

Computational Modeling of Adhesive Interfaces and Intermolecular Interactions

The effectiveness of this compound as an adhesive is fundamentally determined by the interactions occurring at the interface between the polymer and the substrate. Computational modeling, especially using DFT, is a critical tool for investigating these interfacial bonding mechanisms at the molecular level. acs.org

These models typically consist of a slab of the substrate material (e.g., a metal or metal oxide surface) and a molecule of the adhesive, in this case, poly(this compound). By calculating the binding energy and analyzing the electronic structure of the interface, researchers can identify the nature and strength of the adhesive bond.

A DFT study on the interfacial bonding of ethyl cyanoacrylate (ECA) on various inorganic surfaces (Au, Cu, Cu₂O, Al₂O₃, and SiO₂) provides a framework for understanding these interactions. acs.org The key findings, which are applicable to other cyanoacrylates like the propyl ester, include:

Role of Functional Groups: The ester and cyano groups of the cyanoacrylate molecule play crucial roles in adhesion. The ester group's oxygen atom can interact strongly with surface atoms or chemisorbed water on oxide surfaces. acs.org

Interaction with Different Surfaces: The nature of the interaction varies with the substrate. For example, on a copper surface, the cyano group was found to interact strongly with copper atoms. On silica (B1680970) (SiO₂), both the cyano and ester groups were found to contribute to the adhesion. acs.org

Calculation of Adhesion Energy: DFT calculations can provide quantitative values for the adhesion energy, which represents the work required to separate the polymer from the substrate. This allows for a direct comparison of adhesive strength on different materials.

Predictive Models for Structure-Reactivity and Structure-Property Relationships

Predictive modeling, encompassing techniques like Quantitative Structure-Property Relationship (QSPR) and machine learning (ML), aims to establish a mathematical correlation between a molecule's structure and its physical properties or reactivity. researchgate.netresearchgate.net These data-driven approaches are becoming increasingly valuable in materials science for accelerating the discovery and design of new polymers with desired characteristics. researchgate.netdntb.gov.ua

For this compound and its polymer, QSPR and ML models can be developed to predict a wide range of properties:

Monomer Reactivity: By using quantum chemically calculated descriptors (like atomic charges, orbital energies, etc.) as inputs, models can be trained to predict the polymerization rate of different cyanoacrylate monomers.

Polymer Properties: A variety of physical properties of poly(this compound) can be predicted from the structure of the monomer repeating unit. These properties include glass transition temperature, refractive index, solubility, and mechanical properties. researchgate.net

The development of a QSPR or ML model typically involves several steps:

Data Collection: A dataset of molecules (e.g., different alkyl cyanoacrylates) with known experimental property values is assembled.

Descriptor Generation: For each molecule, a set of numerical descriptors representing its structural features is calculated. These can range from simple constitutional indices (e.g., molecular weight) to more complex descriptors derived from the 3D structure or quantum chemical calculations.

Model Building: A statistical or machine learning algorithm (e.g., multiple linear regression, artificial neural networks, support vector machines) is used to find a relationship between the descriptors and the property of interest. nih.govnih.gov

Validation: The model's predictive power is rigorously tested on an independent set of molecules not used in the training process. nih.gov

These predictive models offer an efficient and cost-effective alternative to extensive experimental testing, enabling the rapid screening of new candidate cyanoacrylate structures and the rational design of polymers with tailored properties. researchgate.net

Current Research Challenges and Future Directions for Propyl 2 Cyanoacrylate

Achieving Precise Control over Polymerization Kinetics and Resultant Polymer Architecture

The primary challenge in working with propyl 2-cyanoacrylate lies in controlling its polymerization. The monomer readily undergoes anionic polymerization initiated by weak bases, including moisture, which leads to rapid, often uncontrollable, chain growth. utwente.nlpcbiochemres.comresearchgate.net This conventional polymerization typically results in polymers with broad molar mass distributions and poorly defined chain-end functionalities, limiting their use in applications that require high precision, such as in the medical field where toxic oligomers are a concern. utwente.nl

Recent research has made significant strides in taming this reactivity. A key strategy involves the use of specialized initiator systems to achieve a "living" or controlled polymerization, where the rate of initiation is fast compared to propagation, and termination reactions are absent. rsc.org This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (dispersity, Đ ≤ 1.1), and complex architectures. rsc.org

One successful approach has been the use of superbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases, to activate a functional initiator like thiophenol. utwente.nl This method enables the synthesis of poly(alkyl cyanoacrylate)s with adjustable molecular weights and moderate dispersities (Đ < 1.4). utwente.nl To further minimize uncontrolled initiation, researchers have developed custom-designed polymerization reactors made from materials like polytetrafluoroethylene (PTFE) to reduce surface moisture and prevent initiation from the glass surface itself. utwente.nl

Another innovative method employs frustrated Lewis pairs (FLPs) as initiators. For instance, the hydrogenated FLP [TMPH+][HB(C6F5)3−] has been shown to promote a controlled living ionic polymerization of cyanoacrylates. rsc.org This technique is particularly noteworthy as it has enabled the first-time synthesis of cyanoacrylate block copolymers with well-defined, controlled block sequences through sequential monomer addition. rsc.org

Beyond anionic polymerization, researchers are also exploring radical polymerization under acidic conditions. nih.govresearchgate.net While more challenging to implement than the spontaneous anionic route, radical polymerization offers an alternative pathway to control the polymer structure. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being investigated to produce cyanoacrylate-based polymers with specific architectures. nih.gov

The ability to control the polymer architecture extends to creating non-linear structures. The development of "evolmers" has been explored to induce controlled branching polymerization. nih.gov This technique relies on creating a kinetic pathway that favors a site-specific branching mechanism, allowing for the control of branching density in the final polymer. nih.gov

The table below summarizes findings from a study on the controlled anionic polymerization of butyl 2-cyanoacrylate (a close analog of this compound) using a thiophenol initiator activated by superbases, demonstrating the level of control that can be achieved.

EntryInitiator/CatalystMonomer/Initiator RatioMn ( kg/mol )Đ (Mw/Mn)
1PhSH / P4-tBu10025.41.70
2PhSH / P4-tBu20045.11.62
3PhSH / DBU10024.51.54
4PhSH / DBU20041.31.65
Data adapted from a study on controlled polymerization of alkyl cyanoacrylates. Mn = Number-average molecular weight; Đ = Dispersity (a measure of the uniformity of polymer chain lengths). PhSH = Thiophenol; P4-tBu = Phosphazene base; DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene. utwente.nl

Precise control over polymerization kinetics not only allows for the synthesis of polymers with desired molecular weights and low dispersity but also opens the door to creating complex and functional polymer architectures, such as block copolymers and branched polymers, from this compound and related monomers. utwente.nlrsc.orgnih.gov This level of control is essential for developing advanced materials with tailored properties for a variety of applications.

Q & A

Q. What are the recommended methods for synthesizing Propyl 2-cyanoacrylate with high purity for biomedical applications?

Synthesis of this compound requires stringent control of reaction conditions to minimize premature polymerization. A common approach involves the condensation of cyanoacetic acid with propyl alcohol, followed by thermal depolymerization under vacuum to isolate the monomer. Purification methods, such as fractional distillation or solvent extraction, are critical to remove residual acidic stabilizers (e.g., SO₂) and byproducts. For biomedical use, post-synthesis purification via molecular sieves or activated charcoal can enhance biocompatibility .

Q. How should researchers handle this compound in laboratory settings to minimize health risks?

this compound requires precautions due to its flammability (Category 3, H226) and potential for skin/eye irritation (H315, H319). Use fume hoods for volatile handling, wear nitrile gloves, and employ indirect-vent goggles to prevent accidental exposure. Store in airtight containers away from oxidizing agents and electrostatic sources. Contaminated clothing must be laundered separately, and emergency showers/eye wash stations should be accessible .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) confirm structural identity by identifying cyano (C≡N) and ester (C-O) functional groups. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects volatile impurities. Differential Scanning Calorimetry (DSC) assesses thermal stability and polymerization kinetics. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. What experimental models are appropriate for evaluating this compound's efficacy in tissue repair, and how can contradictory in vitro/in vivo results be resolved?

In vivo models (e.g., rabbit corneal perforations or rodent hepatic hemorrhage) assess adhesive strength and biocompatibility under physiological conditions. In vitro cytotoxicity assays (e.g., Swiss 3T3 cell cultures) screen for formaldehyde release during degradation. Contradictions arise from differences in degradation rates (slower in vivo due to reduced hydrolysis). To reconcile data, parallel studies should measure formaldehyde release kinetics and correlate with histopathological markers (e.g., neutrophil infiltration) .

Q. How does the molecular weight of this compound polymers influence degradation rate and cytotoxicity?

Higher molecular weight polymers degrade more slowly, reducing formaldehyde release and subsequent cytotoxicity. Size-exclusion chromatography (SEC) determines molecular weight distribution. In vitro toxicity assays (e.g., MTT or LDH release) quantify cell viability, while High-Performance Liquid Chromatography (HPLC) measures formaldehyde concentration in degradation media. Calibration curves linking polymer molecular weight to formaldehyde release rates enable predictive toxicity modeling .

Q. What strategies optimize adhesive strength and biocompatibility in 2-cyanoacrylate derivatives through alkyl chain modification?

Increasing alkyl chain length (e.g., methyl to propyl) enhances flexibility and reduces tissue inflammation but may compromise adhesive strength. Comparative studies using tensile testing (ASTM F2255) and histopathology (e.g., granuloma formation scoring) guide optimization. For example, this compound balances moderate adhesion with lower acute inflammation compared to methyl derivatives .

Q. What histopathological markers are critical for assessing long-term biocompatibility of this compound adhesives in animal models?

Prioritize markers like foreign body reaction intensity (giant cell density), fibrosis (collagen deposition via Masson’s trichrome), and necrosis (hematoxylin-eosin staining). Longitudinal studies in subcutaneous implantation models (e.g., rats) over 12+ weeks track chronic inflammation. Immunohistochemistry for cytokines (IL-6, TNF-α) links degradation products to immune responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.